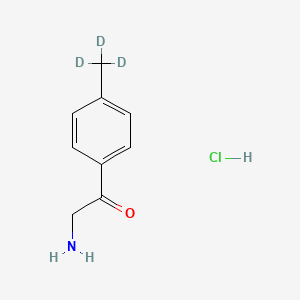

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride” is a compound useful in organic synthesis . It is a biochemical used for proteomics research .

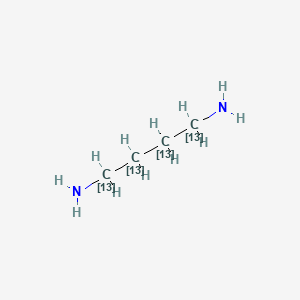

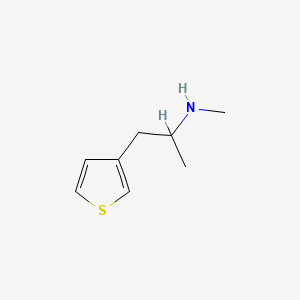

Molecular Structure Analysis

The InChI code for “2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride” is1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.65 . It is a powder at room temperature . The melting point is between 203-207 degrees Celsius .Applications De Recherche Scientifique

Proteomics

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride: is utilized in proteomics research for the study of protein expression, modification, and function. It serves as a biochemical tool for probing protein interactions and dynamics, particularly in the context of post-translational modifications .

Neuroscience

In neuroscience, this compound finds application as a neuroactive amino acid derivative. It can be used to investigate neurotransmitter pathways and receptor site activity, aiding in the understanding of brain function and the development of treatments for neurological disorders .

Pharmacology

Pharmacological studies employ 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride to explore drug-receptor interactions. It helps in the synthesis of potential pharmacophores and the assessment of their therapeutic efficacy and safety profiles .

Biochemistry

Biochemists use this compound to study enzyme kinetics and substrate specificity. It acts as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and metabolic pathways .

Organic Chemistry

In organic chemistry, 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride is a valuable reagent for synthetic transformations. It’s involved in the preparation of complex organic molecules, contributing to the development of new synthetic methodologies.

Analytical Chemistry

This compound is applied in analytical chemistry for the development of analytical methods. It’s used as a standard or reference compound in chromatography and mass spectrometry to quantify or identify other substances .

Medicinal Chemistry

Medicinal chemists utilize 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride in the design and optimization of drug candidates. It’s instrumental in structure-activity relationship (SAR) studies, leading to the discovery of new medicines .

Environmental Science

In environmental science, the compound is used to study the fate and transport of organic contaminants. It serves as a model compound in environmental fate studies to understand the behavior of similar organic compounds in the ecosystem .

Mécanisme D'action

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-amino-1-[4-(trideuteriomethyl)phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWOUORJQZGRRF-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.